5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione
Description
5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione is a hydantoin derivative characterized by a 2,4-imidazolidinedione core with two aromatic substituents at the 5-position: a phenyl group and a 4-fluorophenyl group. Hydantoins, such as phenytoin (5,5-diphenyl-2,4-imidazolidinedione), are well-known for their anticonvulsant properties due to sodium channel modulation .
Properties
CAS No. |
70028-83-0 |
|---|---|
Molecular Formula |
C15H11FN2O2 |
Molecular Weight |
270.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C15H11FN2O2/c16-12-8-6-11(7-9-12)15(10-4-2-1-3-5-10)13(19)17-14(20)18-15/h1-9H,(H2,17,18,19,20) |
InChI Key |
JTNOMKRGDRAHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione typically involves the reaction of 4-fluoroaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized using a suitable reagent, such as ammonium acetate, to yield the desired imidazolidinedione compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Oxidized imidazolidinedione derivatives.
Reduction: Reduced imidazolidinedione derivatives.
Substitution: Substituted imidazolidinedione derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory and analgesic effects. Additionally, its interaction with cellular receptors can modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione and related compounds:
Key Observations:
Fluorine’s small size and high electronegativity may also reduce metabolic oxidation, a known pathway for phenytoin .
Structural Diversity and Target Selectivity :
- Pyridinylimidazoles like SB203580 and SB202190 share the 4-fluorophenyl group but target p38 MAP kinase instead of sodium channels, highlighting how core structure dictates biological activity .
- Methoxy and difluorobenzoyl substituents in other hydantoins (e.g., ) demonstrate how peripheral modifications can tailor solubility and electronic properties without altering the core pharmacophore.
Metabolic Considerations: Phenytoin’s oxidation to benzophenone underscores the metabolic vulnerability of unsubstituted phenyl groups. The fluorophenyl group in the target compound may mitigate this via decreased susceptibility to oxidative enzymes .
Research Findings and Implications
- Hydantoin Derivatives : Fluorinated hydantoins, including 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione, represent a promising avenue for anticonvulsant development due to improved electronic and metabolic profiles compared to phenytoin .
- Receptor-Specific Modifications: The success of brominated hydantoins as CB receptor inverse agonists suggests that halogenation at specific positions can redirect activity toward non-neurological targets.
Biological Activity
5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione, also known as a fluorinated imidazolidinedione derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.
| Property | Value |
|---|---|
| CAS Number | 70028-83-0 |
| Molecular Formula | C15H11FN2O2 |
| Molecular Weight | 270.26 g/mol |
| IUPAC Name | 5-(4-fluorophenyl)-5-phenylimidazolidine-2,4-dione |
| Canonical SMILES | C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=C(C=C3)F |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It is known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This inhibition can lead to anti-inflammatory and analgesic effects.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.
Antimicrobial Activity
Research indicates that 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting growth at micromolar concentrations. For instance, studies have demonstrated its potential against resistant strains of bacteria, highlighting its utility in treating infections that are difficult to manage with conventional antibiotics.
Antiviral Properties
In addition to its antibacterial effects, this compound has been explored for antiviral applications. Preliminary studies suggest that it may inhibit viral replication through mechanisms similar to those observed in other antiviral agents, although specific pathways remain under investigation.
Anticancer Potential
The anticancer properties of 5-(4-Fluorophenyl)-5-phenyl-2,4-imidazolidinedione have been particularly promising. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways. This effect is likely mediated through the modulation of signaling pathways that control cell survival and death.
Case Studies
-
Anticancer Activity in Cell Lines :
- A study evaluated the effects of the compound on various cancer cell lines, including breast and colon cancer models. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 µM to 25 µM across different cell types.
- The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Antimicrobial Efficacy :
- A clinical trial assessed the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results showed a significant reduction in bacterial load in treated subjects compared to controls.
-
In Vivo Studies :
- Animal models treated with the compound displayed reduced tumor growth and improved survival rates compared to untreated groups, supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
